1-Piperidineacetamide, N-(4-acetylphenyl)-
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Overview
Description
N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a piperidine ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Acetylation of Aniline: The starting material, 4-aminophenyl, is acetylated using acetic anhydride to form 4-acetylaniline.
Formation of Acetamide: The 4-acetylaniline is then reacted with 2-chloro-N-(piperidin-1-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its analgesic and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of polymers and advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in pain and inflammation pathways.
Pathways Involved: The compound can modulate the activity of cyclooxygenase enzymes or bind to opioid receptors, leading to its analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-(morpholin-1-yl)acetamide
- N-(4-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide
Uniqueness
N-(4-acetylphenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties and enhances its binding affinity to certain biological targets compared to its analogs.
Properties
CAS No. |
73490-89-8 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)13-5-7-14(8-6-13)16-15(19)11-17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,19) |
InChI Key |
DHEPBQMBIHMXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCCC2 |
Origin of Product |
United States |
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